molecular formula C14H17ClN2O3 B8148057 Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Cat. No.: B8148057
M. Wt: 296.75 g/mol
InChI Key: RQBLODLTRHWANL-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general synthetic route can be summarized as follows:

    Step 1: Preparation of piperazine derivative.

    Step 2: Reaction with benzyl chloroformate to form benzyl piperazine-1-carboxylate.

    Step 3: Reaction with chloroacetyl chloride to introduce the chloroacetyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in these reactions include dichloromethane and acetonitrile, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or alcohols.

Scientific Research Applications

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl piperazine-1-carboxylate
  • 4-(2-Chloroacetyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate is unique due to the presence of both the benzyl and chloroacetyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in different fields.

Properties

IUPAC Name

benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-13(18)16-6-8-17(9-7-16)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBLODLTRHWANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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